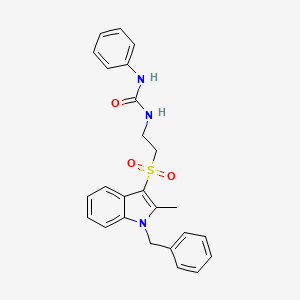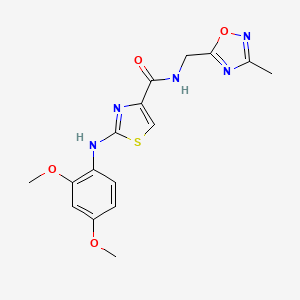![molecular formula C19H24N4O2 B2685380 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2379950-68-0](/img/structure/B2685380.png)
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The quinazolinone structure is known for its presence in various bioactive molecules, while the piperidine ring is a common motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperidine moiety is then introduced through a series of nucleophilic substitution reactions.
For instance, the synthesis might involve:
Cyclization: Anthranilic acid reacts with formamide under heating to form the quinazolinone core.
Nucleophilic Substitution: The quinazolinone core is then reacted with a piperidine derivative, such as 1-(2-oxopiperidin-3-yl)piperidine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity to these targets, thereby increasing its potency. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4-one and 6-chloroquinazolin-4-one share the quinazolinone core but differ in their substituents.
Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-phenylpiperidine share the piperidine ring but have different functional groups attached.
Uniqueness
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one is unique due to the combination of the quinazolinone and piperidine moieties, which may confer distinct pharmacological properties. This dual structure allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents.
Propiedades
IUPAC Name |
3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-17(6-3-9-20-18)22-10-7-14(8-11-22)12-23-13-21-16-5-2-1-4-15(16)19(23)25/h1-2,4-5,13-14,17H,3,6-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHCWGYAYCKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B2685297.png)





![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)



![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![1-cyclohexyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2685316.png)

